N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrimidine ring fused with a pyrazole moiety, both of which are known for their biological activities and synthetic versatility. The presence of phenyl groups further enhances its chemical properties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring, followed by subsequent reactions to introduce the pyrimidine moiety. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different synthetic applications .
Scientific Research Applications
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins and activating pro-apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine
- N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine
- N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine stands out due to its unique combination of a pyrazole and pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications in different scientific fields make it a versatile and valuable compound .
Properties
CAS No. |
541507-74-8 |
---|---|
Molecular Formula |
C19H15N5 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-phenyl-4-(5-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15N5/c1-3-7-14(8-4-1)18-16(13-21-24-18)17-11-12-20-19(23-17)22-15-9-5-2-6-10-15/h1-13H,(H,21,24)(H,20,22,23) |
InChI Key |
GHIDSWLDHRXNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.